molecular formula C9H19ClNO5P B14551133 Methyl 2-chloro-3-[(diethoxyphosphoryl)amino]butanoate CAS No. 61685-27-6

Methyl 2-chloro-3-[(diethoxyphosphoryl)amino]butanoate

Cat. No.: B14551133
CAS No.: 61685-27-6
M. Wt: 287.68 g/mol
InChI Key: XFPKGNBRVFIYBL-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-[(diethoxyphosphoryl)amino]butanoate is an organic compound with a complex structure that includes a chloro group, a diethoxyphosphoryl group, and an amino group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-3-[(diethoxyphosphoryl)amino]butanoate typically involves multi-step organic reactions. One common method includes the reaction of a suitable butanoate precursor with diethoxyphosphoryl chloride and an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions of temperature, pressure, and pH. The use of catalysts and solvents can enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-[(diethoxyphosphoryl)amino]butanoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid and alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of new compounds with different functional groups.

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Hydrolysis: Formation of the corresponding acid and alcohol.

Scientific Research Applications

Methyl 2-chloro-3-[(diethoxyphosphoryl)amino]butanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-3-[(diethoxyphosphoryl)amino]butanoate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the diethoxyphosphoryl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s overall reactivity is influenced by the electronic and steric effects of its functional groups.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-3-hydroxypropionate: Similar structure but with a hydroxy group instead of the diethoxyphosphoryl group.

    Ethyl 2-chloro-3-aminobutanoate: Similar backbone but with an ethyl ester and an amino group.

Uniqueness

Methyl 2-chloro-3-[(diethoxyphosphoryl)amino]butanoate is unique due to the presence of the diethoxyphosphoryl group, which imparts distinct reactivity and potential biological activity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

61685-27-6

Molecular Formula

C9H19ClNO5P

Molecular Weight

287.68 g/mol

IUPAC Name

methyl 2-chloro-3-(diethoxyphosphorylamino)butanoate

InChI

InChI=1S/C9H19ClNO5P/c1-5-15-17(13,16-6-2)11-7(3)8(10)9(12)14-4/h7-8H,5-6H2,1-4H3,(H,11,13)

InChI Key

XFPKGNBRVFIYBL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(NC(C)C(C(=O)OC)Cl)OCC

Origin of Product

United States

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